molecular formula C6H12O2 B042371 4-Methylpentanoic acid CAS No. 646-07-1

4-Methylpentanoic acid

Cat. No. B042371
CAS RN: 646-07-1
M. Wt: 116.16 g/mol
InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methylpentanoic acid and its derivatives involves various chemical pathways, highlighting the compound's versatility. One study reports an efficient synthesis of 4-mercapto-4-methylpentanoic acid, a fragment notably found in Antibody-Drug Conjugates (ADCs), using an intermolecular radical transfer reaction as a pivotal step. This method displays several advantages over traditional routes and is compatible with ADCs chemistry (Salamone et al., 2023). Another study describes the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, showcasing the ability to assign specific stereochemistry through synthetic methods (Giordano et al., 1999).

Molecular Structure Analysis

The molecular structure of 4-methylpentanoic acid influences its chemical behavior and reactivity. Crystallographic and theoretical studies on related compounds, like the oximes of aliphatic keto-carboxylic acids, provide insights into how electron charge distribution and hydrogen-bond networks impact molecular structures and interactions (Maurin et al., 1995).

Chemical Reactions and Properties

4-Methylpentanoic acid undergoes various chemical reactions, showcasing its reactivity and utility in synthetic chemistry. Its role in the Friedel-Crafts reaction, where it serves as a precursor to other compounds, demonstrates its versatility (Natekar & Samant, 2010). Additionally, its extraction and separation capabilities, for example, using 4-methylpentan-2-ol for quantitative extraction of iron(III), highlight its chemical properties (Gawali & Shinde, 1974).

Scientific Research Applications

  • Extraction and Separation of Iron(III) : 4-Methylpentanoic acid derivatives, such as 4-methylpentan-2-ol, have been used effectively for the extraction and separation of iron(III) from hydrochloric acid solutions. This aids in the accurate determination of iron(III) concentrations in various solutions (Gawali & Shinde, 1974).

  • Synthesis in Marine Toxin Research : The compound plays a role in the stereoselective synthesis of certain amino acids, which are crucial for determining the stereochemistry of marine toxins like janolusimide (Giordano, Spinella & Sodano, 1999).

  • Safety in Fragrances and Cosmetics : It has been found to be safe for use in fragrances and cosmetics, with no concerns related to genotoxicity, repeated dose toxicity, reproductive toxicity, or phototoxicity/photoallergenicity (Api et al., 2020).

  • Beverage Analysis : A method utilizing 4-Methylpentanoic acid effectively detects its presence in wine and other alcoholic beverages. This compound is found in higher concentrations in distilled beverages, beer, and aged wines (Gracia-Moreno, Lopez & Ferreira, 2015).

  • Antibacterial Applications : A novel antibacterial compound from Siegesbeckia glabrescens, which includes 4-methylpentanoic acid derivatives, shows specific activity against Gram-positive bacteria (Kim et al., 2012).

  • Catalytic and Calorimetric Investigations : It's used in investigations of the acid-base properties of oxide systems, particularly in the context of catalytic conversions for polymer production (Cutrufello et al., 2002).

  • Pharmaceutical Synthesis : 4-Methylpentanoic acid is involved as an intermediate in the synthesis of pharmaceutical ingredients like imagabalin (Dunn et al., 2016).

  • Medical Diagnostics : Unusually high concentrations of an acid, identified as 4-hydroxy-3-methylpentanoic acid, in urine samples could indicate underlying health issues (Levene, 1977).

properties

IUPAC Name

4-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Source PubChem
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
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Molecular Weight

116.16 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
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Density

0.919-0.926
Record name 4-Methylpentanoic acid
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Vapor Pressure

0.44 [mmHg]
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Product Name

4-Methylpentanoic acid

CAS RN

646-07-1
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Record name Pentanoic acid, 4-methyl-
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Record name 4-methylvaleric acid
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Melting Point

-33 °C
Record name Isocaproic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,510
Citations
MJ Butel, A Rimbault, N Khelifa… - FEMS microbiology …, 1995 - academic.oup.com
… Our results indicate that 2-hydroxy-4-methylpentanoic acid … medium 2-hydroxy-4-methylpentanoic acid is detected only after … The occurrence of 2-hydroxy-4-methylpentanoic acid has …
Number of citations: 17 academic.oup.com
I Hernández-Fisac, S Fernández-Pascual… - Biochemical …, 2006 - portlandpress.com
OMP (oxo-4-methylpentanoic acid) stimulates by itself a biphasic secretion of insulin whereas L-leucine requires the presence of L-glutamine. L-Glutamine is predominantly converted …
Number of citations: 19 portlandpress.com
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
… -09-5) show that 4-methylpentanoic acid is not expected to be … (UV) spectra; 4-methylpentanoic acid is not expected to be … , and the exposure to 4-methylpentanoic acid is below the …
Number of citations: 13 www.sciencedirect.com
A Pal, N Chauhan - Journal of Chemical & Engineering Data, 2011 - ACS Publications
Knowledge of thermodynamic properties of amino acids in aqueous medium can provide valuable information about the stabilization mechanism of proteins. In this study, we report the …
Number of citations: 43 pubs.acs.org
M Oba, M Tanaka, M Kurihara… - Helvetica chimica …, 2002 - Wiley Online Library
An optically active (S)‐α‐ethylleucine ((S)‐αEtLeu) as a chiral α‐ethylated α,α‐disubstituted α‐amino acid was synthesized by means of a chiral acetal auxiliary of (R,R)‐cyclohexane‐1,…
Number of citations: 34 onlinelibrary.wiley.com
E Gracia-Moreno, R Lopez, V Ferreira - Journal of Chromatography A, 2015 - Elsevier
… 4-Methylpentanoic acid has also been determined in rice wine [11] and 2-methylpentanoic … to be a few μg/L in the case of 4-methylpentanoic acid. For the rest of the acids, ng/L levels …
Number of citations: 11 www.sciencedirect.com
JE Tarver Jr, KM Terranova, MM Joullié - Tetrahedron, 2004 - Elsevier
… )-2-methylamino-5-hydroxy-4-methylpentanoic acid fragment of cyclomarin A. We also report … 2-methylamino-5-hydroxy-4-methylpentanoic acid, using a pyroglutamate framework for the …
Number of citations: 34 www.sciencedirect.com
H MIHARA, K IKESUE, S LEE… - … Journal of Peptide …, 1986 - Wiley Online Library
In order to investigate the role of the L‐2‐hydroxy‐3‐methylbutanoic acid residue at position 2 of AM‐toxin I (cyclic tetradepsipeptide) on necrotic activity for apple leaves, two analogs, [L…
Number of citations: 12 onlinelibrary.wiley.com
K Darlak, RB Miller, MS Stack, AF Spatola… - Journal of Biological …, 1990 - Elsevier
To define the inhibitory requirements of mammalian collagenase, several N-substituted amide and peptide derivatives of the mercaptomethyl analogue of leucine, 2-[(R,S)…
Number of citations: 42 www.sciencedirect.com
BA Czeskis, IG Alexeev, AM Moiseenkov - Russian chemical bulletin, 1993 - Springer
… ,18S,22S, 26R,30R)-octamethyldotriacontane-1,32-diol] and its (3S,7S,11R,15R,18R,22R,26S,30S)-enantiomer have been accomplished using (R)-5-acetoxy-4-methylpentanoic acid …
Number of citations: 9 link.springer.com

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